molecular formula C16H24ClF3N2OS B6675062 N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride

N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride

Cat. No.: B6675062
M. Wt: 384.9 g/mol
InChI Key: RSZYMJZWMXKCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2OS.ClH/c17-16(18,19)12-22-7-6-21(10-13-1-8-23-11-13)14-9-15(14)2-4-20-5-3-15;/h1,8,11,14,20H,2-7,9-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZYMJZWMXKCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2N(CCOCC(F)(F)F)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the Thiophen-3-ylmethyl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the 2-(2,2,2-trifluoroethoxy)ethyl Group: This step may involve etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to certain receptors in the body to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Ion Channels: Modulating the activity of ion channels to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride
  • N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrobromide

Uniqueness

N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of both thiophene and trifluoroethoxy groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.